N-(3-amino-4-chlorophenyl)-2-methoxyacetamide
Description
Infrared (IR) Spectroscopy
Key IR absorption bands for this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Mass Spectrometry
The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 214.05 (calculated for C₉H₁₁ClN₂O₂), with fragmentation patterns including:
- Loss of methoxy group (m/z 183).
- Cleavage of the amide bond (m/z 139 for the chlorophenyl fragment).
Comparative Analysis with Structural Analogs
A comparison with N-(3-amino-4-fluorophenyl)-2-methoxyacetamide (C₉H₁₁FN₂O₂) reveals distinct physicochemical properties:
| Property | This compound | N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide |
|---|---|---|
| Molecular Weight | 214.65 g/mol | 198.19 g/mol |
| Halogen Atomic Radius | 1.75 Å (Cl) | 1.47 Å (F) |
| Electronegativity | 3.00 (Cl) | 3.98 (F) |
| Boiling Point | ~320°C (est.) | ~290°C (est.) |
The fluorine analog’s higher electronegativity increases the electron-withdrawing effect on the phenyl ring, potentially altering reactivity in electrophilic substitution reactions. Conversely, the chlorine analog’s larger size enhances hydrophobic interactions in protein binding, as observed in its affinity for the AF-9 YEATS domain.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYWFKVWBQTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588268 | |
| Record name | N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926265-38-5 | |
| Record name | N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Nitro Precursor
A common precursor is 3-nitro-4-chloroacetanilide or 3-nitro-4-chloroaniline , which undergoes reduction to yield the corresponding 3-amino-4-chloroaniline intermediate.
- Hydrazine Hydrate Reduction with Iron Catalysts
- Use of hydrazine hydrate (40–80 wt%) as a reducing agent in the presence of iron-based catalysts such as FeCl3·6H2O, FeSO4·7H2O, or Fe2O3.
- Reaction temperature: 40–80 °C
- Solvents: Alcohols (methanol, ethanol), chlorobenzene, hexane, or mixtures thereof
- Auxiliary agents: Carbon dust, silica gel, diatomaceous earth to improve catalyst efficiency
- Reaction time: 1–3 hours
- Molar ratio of hydrazine hydrate to nitro compound: 1.5–1.65:1
- Post-reaction: Hot filtration to recover catalyst and auxiliary agents, distillation to recover solvent, cooling and filtration to isolate the amine product
- Yields: Typically >99% purity and high isolated yields (e.g., 99.0–99.6%)
- Waste: Aqueous waste separated and removed
This method avoids the use of high-pressure hydrogen gas and iron sludge generation, offering safer and more economical industrial applicability.
Acylation to Form this compound
- The amino intermediate is reacted with 2-methoxyacetyl chloride or 2-methoxyacetic anhydride under controlled conditions.
- Typical conditions:
- Solvent: Dichloromethane, tetrahydrofuran, or other inert organic solvents
- Base: Triethylamine or pyridine to neutralize HCl formed
- Temperature: 0–25 °C to control reaction rate and avoid side reactions
- The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, forming the amide bond.
- Workup involves aqueous extraction, washing, drying, and purification by recrystallization or chromatography.
Data Table Summarizing Key Parameters from Analogous Preparation of 3-Amino-4-Methoxyacetanilide (Related Compound)
| Parameter | Range/Value | Notes |
|---|---|---|
| Reducing agent | Hydrazine hydrate (40–80 wt%) | Molar ratio to nitro compound: 1.5–1.65:1 |
| Catalyst | FeCl3·6H2O, FeSO4·7H2O, Fe2O3 | 0.1–1.0 wt% relative to nitro compound |
| Solvent | Methanol, ethanol, chlorobenzene, hexane | Solvent load 0.8–2.0 wt% of nitro compound |
| Auxiliary agent | Carbon dust, silica gel, diatomaceous earth | 0.5–2.0 wt% of nitro compound |
| Reaction temperature | 40–80 °C | Controlled heating |
| Reaction time | 1–3 hours | Gradual addition of hydrazine hydrate |
| Product yield | 99.0–99.6% | High purity isolated product |
| Post-reaction processing | Hot filtration, distillation, cooling, filtration | Recovery of catalyst and solvent |
Research Findings and Industrial Relevance
- The hydrazine hydrate reduction method is favored industrially due to safety, cost-effectiveness, and ease of handling compared to catalytic hydrogenation with hydrogen gas.
- Recovery and reuse of catalysts and solvents reduce environmental impact and production costs.
- The method is scalable and adaptable to various solvent systems depending on solubility and process requirements.
- The acylation step is a standard amidation reaction, well-established in pharmaceutical and fine chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding aniline derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Aniline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-amino-4-chlorophenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents on the phenyl ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyacetamide moiety can also enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-amino-4-chlorophenyl)-2-methoxyacetamide with structurally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Crystallographic Behavior: Compounds like N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide exhibit planar aromatic systems with dihedral angles >80° between acetamide and phenyl rings, reducing resonance effects . In contrast, the amino group in the target compound may facilitate tighter crystal packing via N–H···O bonds.
Biological Activity
N-(3-amino-4-chlorophenyl)-2-methoxyacetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 228.67 g/mol. Its structure includes an amine group, a chloro substituent, and a methoxyacetamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.67 g/mol |
| Functional Groups | Amino, Chloro, Methoxyacetamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, while the chloro substituent enhances hydrophobic interactions with enzyme active sites. The methoxyacetamide moiety further improves binding affinity and specificity, making it a potent candidate for enzyme inhibition and modulation of protein-ligand interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary findings indicate that it may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development and therapeutic applications .
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibitory effects at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of bacterial cell wall synthesis.
-
Anticancer Research :
- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through activation of caspase pathways.
-
Enzyme Interaction Studies :
- Enzyme assays demonstrated that this compound effectively inhibited the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(3-amino-4-chlorophenyl)-2-methoxyacetamide?
Synthesis typically involves sequential substitution, reduction, and condensation steps. For example:
- Step 1 : Substitution of a nitro group in 3-chloro-4-nitrobenzene derivatives under alkaline conditions to introduce methoxyacetamide groups (similar to , where 3-chloro-4-fluoronitrobenzene reacts with 2-pyridinemethanol).
- Step 2 : Reduction of the nitro group to an amine using iron powder in acidic conditions (as in and ).
- Step 3 : Condensation of the intermediate amine with methoxyacetyl chloride or activated esters, facilitated by condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) (analogous to , which uses diphenylacetyl chloride and triethylamine).
Key optimization factors include solvent choice (e.g., dichloromethane for low-temperature reactions) and stoichiometric control to minimize side products .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy protons at δ ~3.3 ppm) and amide NH signals (δ ~8–10 ppm).
- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensures compliance with theoretical C, H, N, and Cl percentages .
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles (e.g., C=O bond length ~1.23 Å, indicative of amide resonance) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in hydrogen bonding and molecular packing?
- Hydrogen Bond Analysis : Use SHELXL () to refine N–H···O and C–H···O interactions. For example, in related acetamides, N–H···O bonds (2.8–3.0 Å) stabilize 1D chains along crystallographic axes ().
- Packing Diagrams : Software like Mercury visualizes intermolecular contacts (e.g., π-π stacking distances >4.8 Å in ).
- Validation Tools : Check data consistency using R factors (<5%) and residual electron density maps to identify disordered solvent molecules .
Q. How do substituents influence the electronic structure and resonance of the amide group?
- Resonance Effects : The C=O bond length (~1.23 Å) and C–N bond length (~1.34 Å) indicate partial double-bond character due to resonance (). Substituents like chlorine and methoxy groups alter electron density via inductive effects:
- Electron-withdrawing Cl may reduce amide resonance stabilization.
- Methoxy groups (electron-donating) could increase electron density on the aromatic ring, affecting coordination potential (e.g., in ligand design) .
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals .
Q. How can researchers address contradictions between experimental data and computational models?
- Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.
- Spectroscopic Reconciliation : If NMR chemical shifts conflict with predicted values (e.g., due to solvent effects), use deuterated solvents or variable-temperature NMR.
- Error Analysis : Assess systematic errors (e.g., crystal twinning in XRD) using tools like PLATON or OLEX2 .
Q. What strategies optimize solubility and reaction yields during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions at low temperatures ().
- Catalyst Screening : Triethylamine or DMAP accelerates condensation reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Recrystallization from toluene or ethanol improves purity ().
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of methoxyacetyl chloride to ensure complete amine conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
